Methyl 1-aminospiro[2.2]pentane-1-carboxylate
Description
Methyl 1-aminospiro[22]pentane-1-carboxylate is a chemical compound with the molecular formula C7H11NO2 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
Properties
IUPAC Name |
methyl 2-aminospiro[2.2]pentane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-5(9)7(8)4-6(7)2-3-6/h2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCTZTLSPMAXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-aminospiro[2.2]pentane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives, such as 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride, a precursor in drug discovery.
Example Conditions :
-
Acid-Mediated Hydrolysis : HCl in methanol followed by neutralization.
| Product | Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic acid derivative | LiOH, THF/MeOH, 50°C | 20% |
Amide Bond Formation via Amine Acylation
The primary amine reacts with carboxylic acids or activated esters to form amides, a common strategy in medicinal chemistry for creating peptidomimetics .
Example Protocol :
-
Substrate Compatibility : Works with aromatic and aliphatic carboxylic acids.
| Product | Carboxylic Acid Partner | Yield | Reference |
|---|---|---|---|
| 4-(4'-tert-Butylbiphenyl-2-ylcarboxamido) derivative | 4'-tert-Butylbiphenyl-2-carboxylic acid | 27% |
Reductive Amination
The amine participates in reductive amination with aldehydes or ketones, enabling the introduction of alkyl or aryl groups.
Example Reaction :
| Product | Aldehyde Partner | Yield | Reference |
|---|---|---|---|
| Quinoline-methylamino derivative | 6-((trans-4-(tert-butyl)cyclohexyl)oxy)quinoline-2-carbaldehyde | 20% |
Hydrogenolysis of Protecting Groups
The amine can be protected (e.g., with benzyloxycarbonyl) and later deprotected via hydrogenolysis.
Example Protocol :
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Methyl 4-(benzyloxycarbonylamino) derivative | Free amine derivative | 12–100% |
Derivatization for Biological Screening
The compound serves as a scaffold for synthesizing glutamate receptor ligands. Key derivatives include:
Biological Relevance :
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-aminospiro[2.2]pentane-1-carboxylate serves as a scaffold for designing conformationally constrained analogues of amino acids, particularly glutamic acid. This compound's unique spirocyclic structure allows for the exploration of new interactions with biological targets.
1.1. Glutamate Receptor Modulation
Research indicates that derivatives of this compound can act as ligands for ionotropic and metabotropic glutamate receptors. A study highlighted the synthesis of racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, which were evaluated for their potential to modulate glutamate receptors, showing promise as novel pharmaceuticals for neurological conditions .
1.2. Kinase Inhibition
The compound has also been investigated for its potential as an inhibitor of specific kinases involved in cancer progression. For instance, compounds derived from spirocyclic structures have been shown to inhibit CaMK1 family kinases, which play critical roles in cellular signaling pathways associated with cancer and other diseases . This suggests that this compound could be developed further for therapeutic use in oncology.
Synthetic Applications
The synthesis of this compound and its derivatives involves several innovative methodologies that highlight its versatility in organic synthesis.
2.1. Diastereodivergent Synthesis
A diastereodivergent approach was utilized to synthesize various stereoisomers of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, showcasing the compound's ability to yield diverse analogues with potentially different biological activities . The use of chiral auxiliaries and specific reaction conditions allowed for the selective formation of desired stereoisomers.
2.2. Mechanistic Insights
Recent studies have provided insights into the reaction mechanisms involved in synthesizing spirocyclic compounds, including this compound. These insights are crucial for optimizing synthetic routes and improving yields in laboratory settings .
3.1. In Vitro Studies
In vitro evaluations have demonstrated that certain derivatives exhibit significant activity against various cancer cell lines, indicating their potential as anticancer agents . For example, compounds with similar spirocyclic frameworks have shown inhibition of Src kinase activity, which is implicated in tumor growth and metastasis.
3.2. Structure-Activity Relationship (SAR) Studies
Research focusing on the structure-activity relationship of spirocyclic compounds has revealed key modifications that enhance biological activity while maintaining selectivity towards specific targets such as glutamate receptors or kinases involved in cancer signaling pathways . These studies are essential for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of Methyl 1-aminospiro[2.2]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 1-aminospiro[2.2]pentane-1-carboxylate can be compared with other similar compounds, such as:
1-aminospiro[2.2]pentane-1,4-dicarboxylic acid: This compound has a similar spirocyclic structure but with additional carboxylate groups, which can affect its reactivity and applications.
Indole derivatives: These compounds also contain spirocyclic structures and are studied for their wide range of biological activities.
The uniqueness of Methyl 1-aminospiro[2
Biological Activity
Methyl 1-aminospiro[2.2]pentane-1-carboxylate is a compound that falls within the category of spirocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity, synthetic strategies, and potential therapeutic applications of this compound, drawing from various research findings and case studies.
Overview of Spirocyclic Compounds
Spirocyclic compounds, characterized by their unique molecular structure where two or more rings share a single atom, have garnered significant interest in medicinal chemistry due to their potential pharmacological properties. This compound is a derivative of spirocyclic structures that has shown promise in various biological assays.
Anti-Cancer Activity
The biological activity of spiro compounds extends to anti-cancer effects. For instance, spiro-lactams have been identified as inhibitors of cancer cell proliferation and migration. This compound might share similar mechanisms of action due to its structural characteristics, potentially acting on key signaling pathways involved in tumor growth and metastasis .
Synthetic Strategies
The synthesis of this compound involves several methodologies aimed at enhancing yield and selectivity. Recent advancements in synthetic strategies for spiro compounds include:
- Enantioselective Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.
- Ring Formation Techniques : Employing methods such as Mannich reactions and lactamization to construct the spiro framework effectively.
These synthetic approaches not only improve the efficiency of producing this compound but also facilitate the exploration of its biological activities through structure-activity relationship (SAR) studies .
Case Study 1: Inhibition Studies
A notable study investigated the inhibitory effects of various spirocyclic compounds on specific enzymes linked to cancer progression. This compound was tested for its ability to inhibit Src kinase activity, a critical regulator in cancer cell signaling pathways. The findings indicated that similar compounds could significantly reduce phosphorylation levels in breast cancer cell lines, suggesting a potential therapeutic role for this compound in oncology .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of a series of spirocyclic derivatives against H. pylori. Although this compound was not explicitly tested, related compounds showed promising results, indicating that further exploration into its antimicrobial properties could be beneficial .
Summary Table of Biological Activities
Q & A
Q. What are the foundational synthetic routes for Methyl 1-aminospiro[2.2]pentane-1-carboxylate?
The compound is synthesized via multi-step strategies starting from bicyclic precursors. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes bromination with Br₂ and triphenylphosphine to form a bromide intermediate. Subsequent Arbuzov reaction with a phosphonic acid derivative and reduction yields the target spirocyclic amino ester. This pathway emphasizes regioselective functionalization of the bicyclo[1.1.1]pentane core .
Q. How is the structural identity of this compound confirmed?
Key characterization techniques include NMR (¹H, ¹³C) spectroscopy for stereochemical analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For related bicyclic carboxylates, InChI keys and systematic IUPAC naming (e.g., methyl 2-cyanocyclobutane-1-carboxylate) are used to validate structural integrity .
Q. What are the primary applications of this compound in medicinal chemistry?
The spiro[2.2]pentane scaffold serves as a rigid, three-dimensional building block for drug design. Its strained structure mimics bioactive conformations, making it valuable in developing protease inhibitors or receptor agonists. Derivatives like methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate highlight its utility in creating amino acid analogs .
Advanced Research Questions
Q. How is enantioselective synthesis achieved for this compound?
Chiral resolution via the Strecker method is employed after generating an aldehyde intermediate. For instance, reduction of the Arbuzov reaction product produces an aldehyde, which undergoes asymmetric Strecker synthesis with a chiral amine. This strategy enables isolation of enantiomerically pure (R)- or (S)-configured products, critical for pharmacokinetic studies .
Q. What functionalization strategies enhance the reactivity of the spiro[2.2]pentane core?
The core is functionalized through nucleophilic substitutions or cross-coupling reactions. Bromination at the 3-position (e.g., methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate) allows introduction of amines, fluorides, or trifluoromethyl groups. These modifications are pivotal for optimizing binding affinity in drug candidates .
Q. How do steric and electronic effects influence the stability of this compound under varying reaction conditions?
The strained spirocyclic structure increases susceptibility to ring-opening under acidic or high-temperature conditions. Stability studies using HPLC or TLC are recommended to monitor degradation. For example, methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate derivatives require inert atmospheres to prevent oxidation during storage .
Q. What analytical challenges arise in quantifying trace impurities in synthetic batches?
High-resolution LC-MS or GC-MS is essential for detecting low-abundance byproducts, such as de-esterified acids or dimerization products. Method validation should include spike-recovery experiments with reference standards (e.g., methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate) to ensure sensitivity and accuracy .
Methodological Considerations
- Stereochemical Analysis : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers.
- Reaction Optimization : Employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity in Arbuzov reactions .
- Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., bromides) under fume hoods with appropriate PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
